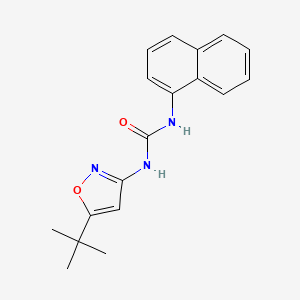![molecular formula C26H24N4O B6121947 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone, also known as PQQ-10, is a synthetic compound that has been widely used in scientific research due to its unique properties. This molecule has been shown to have a variety of physiological and biochemical effects that make it a valuable tool for studying different cellular processes. In
作用機序
The mechanism of action of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act as a cofactor for certain enzymes that are involved in cellular processes such as energy metabolism and oxidative stress. 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has also been shown to activate certain signaling pathways that are involved in cellular survival and growth.
Biochemical and Physiological Effects:
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes that are involved in energy metabolism, such as pyruvate dehydrogenase and complex I of the electron transport chain. 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has also been shown to increase the production of ATP, which is the primary energy source for cells. Additionally, 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it a safe tool for studying cellular processes. However, there are some limitations to using 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, it can be expensive to synthesize and obtain pure 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone.
将来の方向性
There are several future directions for the use of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone in scientific research. One area of interest is the study of its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone could be a valuable tool for studying the role of mitochondria in cellular processes, and for developing therapies for mitochondrial dysfunction. Finally, further research is needed to fully understand the mechanism of action of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone and its potential applications in different areas of scientific research.
Conclusion:
In conclusion, 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have a variety of physiological and biochemical effects that make it a valuable tool for studying different cellular processes. While there are still limitations to using 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone in lab experiments, its potential applications in different areas of scientific research make it an exciting area of study for future research.
合成法
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone can be synthesized through a multi-step process that involves the reaction of 2-phenyl-4-quinazolinone with piperazine and 4-bromoacetophenone. The resulting product is then purified through column chromatography to obtain pure 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone. This synthesis method has been optimized to produce high yields of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone with high purity.
科学的研究の応用
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has been used in a variety of scientific research applications due to its unique properties. It has been shown to have antioxidant properties, which makes it a valuable tool for studying oxidative stress in cells. 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has also been shown to promote mitochondrial biogenesis, which can be useful in studying mitochondrial function and dysfunction. Additionally, 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has been shown to have neuroprotective properties, which makes it a valuable tool for studying neurodegenerative diseases.
特性
IUPAC Name |
1-[4-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-19(31)20-11-13-22(14-12-20)29-15-17-30(18-16-29)26-23-9-5-6-10-24(23)27-25(28-26)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAQRMAORCXAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(2-Phenylquinazolin-4-yl)piperazin-1-yl]phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121867.png)

![2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide](/img/structure/B6121879.png)
![isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6121884.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide](/img/structure/B6121892.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6121897.png)
![2-methyl-5-[(3-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6121902.png)
![2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6121905.png)
![3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)
![1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6121946.png)
![2-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6121954.png)